Enterostatin
CAS No.: 117830-79-2
Cat. No.: VC21542484
Molecular Formula: C21H36N8O6
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117830-79-2 |
|---|---|
| Molecular Formula | C21H36N8O6 |
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C21H36N8O6/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25)/t12-,13-,14-,15-/m0/s1 |
| Standard InChI Key | ITZMJCSORYKOSI-AJNGGQMLSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
| Canonical SMILES | CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Introduction
Enterostatin exists in three primary isoforms: Val-Pro-Asp-Pro-Arg (VPDPR), Ala-Pro-Gly-Pro-Arg (APGPR), and Val-Pro-Gly-Pro-Arg (VPGPR). These isoforms exhibit comparable efficacy in reducing dietary fat preference. Among these variants, APGPR is the predominant form found in humans and rats, making it particularly relevant for human physiological research.
As a satiety factor, APGPR Enterostatin acts on specific receptors in the brain and peripheral tissues to modulate feeding behavior, particularly by inhibiting fat consumption. Its classification as a neuropeptide highlights its role in communication between the gut and brain regarding energy homeostasis, suggesting complex interactions across multiple physiological systems.
Chemical Structure and Properties
Molecular Composition and Physical Properties
APGPR Enterostatin has a specific amino acid sequence consisting of Alanine-Proline-Glycine-Proline-Arginine, which contributes to its functional properties and interactions with biological targets. The pentapeptide has a molecular weight of 496.57 daltons and a chemical formula of C21H36N8O6 . Its specific structure enables it to interact with various receptors and signaling pathways throughout the body.
The physicochemical properties of APGPR Enterostatin include water solubility up to 0.70 mg/ml, making it suitable for various experimental and potentially therapeutic applications . The proper storage condition for the peptide is at -20°C, which helps maintain its structural integrity and biological activity for research purposes .
Species Variation in Enterostatin Isoforms
| Species | Enterostatin Isoform | Colipase Activity (U/mg protein) | Lipase Activity (U/mg) | Colipase/Lipase Ratio |
|---|---|---|---|---|
| Rat | APGPR | 188 ± 25 | 354 ± 33 | ~0.5 |
| Mouse | APGPR | 189 ± 16 | 292 ± 19 | ~0.5 |
| Cat | VPDPR | 493 ± 92 | 167 ± 18 | ~3.0 |
| Pig | VPDPR | 110 ± 8 | 38 ± 5 | ~3.0 |
Biosynthesis and Distribution
Artificial Synthesis
For research and potential therapeutic applications, the synthesis of APGPR Enterostatin is typically achieved through solid-phase peptide synthesis (SPPS). This widely used technique allows for the assembly of peptides in a stepwise manner on a solid support, enabling precise control over the sequence and composition of the peptide. The ability to synthetically produce enterostatin has facilitated numerous studies into its physiological functions and potential applications.
Molecular Mechanisms and Signaling Pathways
APGPR Enterostatin exhibits complex molecular interactions that underpin its diverse physiological effects. It binds to the β-subunit of F1-ATPase, which serves as one of its primary molecular targets . This interaction initiates several downstream signaling cascades that mediate the peptide's biological activities.
Once bound to its molecular targets, enterostatin activates the extracellular signal-regulated kinase (ERK) and cyclic adenosine monophosphate (cAMP) signaling pathways . These pathways are crucial for numerous cellular processes, including metabolism, gene expression, and synaptic plasticity. Through these signaling mechanisms, enterostatin downregulates the expression of Krüppel-like factor 4 (KLF4) and agouti-related peptide (AgRP) in vitro . This gene regulation activity contributes to its effects on appetite and metabolism.
In pancreatic β-cells, enterostatin inhibits insulin secretion through a mechanism that involves downregulating the expression of dynamin2 and altering protein trafficking . This effect on insulin secretion highlights the peptide's role in glucose homeostasis and metabolic regulation, suggesting potential applications in managing metabolic disorders.
Physiological Functions
Appetite Regulation and Fat Intake
One of the most well-established functions of APGPR Enterostatin is its role in reducing dietary fat intake . After both central and peripheral administration, enterostatin decreases the consumption of fatty foods, functioning as an anorexigenic peptide . This effect is mediated, at least in part, through the activation of cholecystokinin 1 (CCK1) receptors . By inducing satiety, enterostatin serves as a natural regulator of energy intake, particularly targeting the consumption of high-fat foods.
The peptide's ability to selectively reduce fat intake without significantly affecting the consumption of carbohydrates or proteins makes it particularly interesting for potential applications in weight management and metabolic disorders. This selective action on fat consumption distinguishes enterostatin from many other appetite-regulating peptides that tend to have more general effects on food intake.
Metabolic Effects
Beyond its roles in appetite regulation and cognitive function, APGPR Enterostatin exhibits significant metabolic activities. It has been shown to inhibit insulin secretion from pancreatic β-cells . This inhibitory effect is achieved through downregulation of dynamin2 expression and alterations in protein trafficking within the cells . This mechanism provides insight into how enterostatin might influence glucose homeostasis and potentially contribute to metabolic regulation.
Additionally, enterostatin demonstrates hypocholesterolemic activity in vivo, suggesting a role in lipid metabolism beyond its effects on fat consumption . This property, combined with its effects on fat intake and insulin secretion, positions enterostatin as a multifunctional peptide with broad metabolic implications. The colipase/lipase ratio differences observed between species (approximately 0.5 in rat and mouse versus approximately 3.0 in cat and pig) further suggest that the procolipase system, which generates enterostatin, may have evolved additional roles in regulating fat metabolism beyond simple digestive functions .
Research Methods and Considerations
Research on APGPR Enterostatin typically employs various techniques to study its structure, function, and potential applications. Solid-phase peptide synthesis (SPPS) is commonly used to produce the peptide for research purposes. This method allows for precise control over the peptide sequence and facilitates the production of sufficient quantities for experimental studies.
In vitro studies have examined enterostatin's effects on cellular signaling pathways, gene expression, and insulin secretion . These studies have provided valuable insights into the molecular mechanisms underlying the peptide's physiological effects. In vivo research has focused on enterostatin's effects on fat intake, memory consolidation, and metabolic parameters in animal models . Such studies have typically involved both central (intracerebroventricular) and peripheral (oral or intraperitoneal) administration of the peptide to assess its diverse physiological effects.
When conducting research with APGPR Enterostatin, proper storage at -20°C is essential to maintain the peptide's structural integrity and biological activity . Additionally, the peptide's solubility characteristics (soluble to 0.70 mg/ml in water) must be considered when preparing solutions for experimental applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume